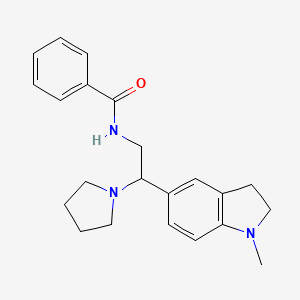

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-pyrrolidin-1-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c1-24-14-11-19-15-18(9-10-20(19)24)21(25-12-5-6-13-25)16-23-22(26)17-7-3-2-4-8-17/h2-4,7-10,15,21H,5-6,11-14,16H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOQYLCKVNYDPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the indoline derivative: Starting with an indole compound, methylation can be achieved using methyl iodide in the presence of a base.

Formation of the pyrrolidine derivative: Pyrrolidine can be introduced via nucleophilic substitution reactions.

Coupling with benzamide: The final step involves coupling the indoline and pyrrolidine derivatives with benzamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Medicine: Investigated for pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry: Used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide would involve its interaction with specific molecular targets. This could include binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Structural Diversity :

- The target compound’s indoline group distinguishes it from benzimidazole (Compound 5) or thioether-based analogs (). Indoline derivatives are less common in the evidence but are associated with serotonin receptor modulation .

- Pyrrolidine-containing analogs (e.g., ) share the tertiary amine group, which may enhance blood-brain barrier penetration compared to primary amines in other derivatives .

Methoxy and Sulfonyl Groups: The trimethoxy group in and the ethylsulfonyl group in improve hydrophilicity, contrasting with the target compound’s lipophilic indoline-pyrrolidine system .

Pharmacological Hypotheses :

- While the target compound lacks explicit activity data, its structural analogs suggest possible applications:

Biological Activity

N-(2-(1-Methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is a synthetic compound with potential pharmacological applications. Its unique structure, which combines an indole moiety with a pyrrolidine ring, suggests various biological activities that warrant detailed exploration. This article reviews the compound's biological activity, synthesizing findings from diverse sources and studies.

Structural Characteristics

The molecular formula of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide is , with a molecular weight of approximately 417.5 g/mol. The compound features:

| Structural Feature | Description |

|---|---|

| Indole Moiety | Contributes to potential interactions with GPCRs |

| Pyrrolidine Ring | May enhance binding affinity to biological targets |

| Benzamide Group | Commonly associated with various pharmacological activities |

Biological Activity Overview

Research on the biological activity of this compound indicates several potential mechanisms of action:

- Kinase Inhibition : The oxalamide functional group is often linked to kinase inhibitors, suggesting that this compound may inhibit specific kinases involved in cellular signaling pathways.

- G Protein-Coupled Receptor (GPCR) Interaction : The indole structure may facilitate interactions with GPCRs, which play critical roles in numerous physiological processes, including neurotransmission and hormonal regulation.

- Neuropharmacological Effects : Given its structural similarities to known neuroactive compounds, this benzamide derivative may exhibit effects on neurotransmitter systems, potentially influencing mood and cognition.

Synthesis and Production

The synthesis of N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis techniques. Common methods include:

- Preparation of Intermediates : Synthesis begins with the formation of the indoline and pyrrolidine intermediates.

- Coupling Reaction : These intermediates are then coupled with the benzamide moiety using reagents like oxalyl chloride under controlled conditions to ensure high yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, and how are intermediates characterized?

- Methodology :

- Stepwise synthesis : Begin with alkylation of indoline to form 1-methylindoline, followed by coupling with 2-bromoethylpyrrolidine under basic conditions. Final benzamide formation employs benzoyl chloride derivatives (e.g., 2-bromo-substituted variants) in a nucleophilic acyl substitution .

- Characterization : Use TLC for reaction monitoring, and confirm purity/structure via , , and high-resolution mass spectrometry (HRMS). For chiral centers, employ chiral HPLC or X-ray crystallography .

Q. How can researchers validate the structural integrity of this compound in solution?

- Methodology :

- Dynamic NMR : Assess rotational barriers of the pyrrolidine and benzamide groups to detect conformational flexibility.

- pH-dependent solubility studies : Use UV-Vis spectroscopy to monitor aggregation states in buffered solutions (e.g., phosphate buffer, pH 7.4) .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting neurological receptors?

- Methodology :

- Substituent variation : Synthesize analogs with modified pyrrolidine (e.g., piperidine or morpholine) or benzamide (e.g., nitro, methoxy) groups. Compare binding affinities via radioligand assays (e.g., -histamine for histamine receptors) .

- In silico docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to map interactions with histamine H or serotonin 5-HT receptors, focusing on hydrogen bonding with Glu or π-π stacking with Trp .

Q. How can contradictory data on receptor selectivity be resolved?

- Methodology :

- Orthogonal assays : Cross-validate results using calcium flux assays (FLIPR) and cAMP accumulation tests for GPCR targets. For example, conflicting H/H receptor data may arise from off-target effects; use knockout cell lines to isolate activity .

- Meta-analysis : Compare with structurally related compounds (e.g., N1-isobutyl-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide) to identify conserved pharmacophores .

Q. What experimental designs are effective for evaluating metabolic stability?

- Methodology :

- Microsomal incubation : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor degradation via LC-MS/MS over 60 minutes. Identify metabolites (e.g., N-demethylation or pyrrolidine oxidation) using fragmentation patterns .

- CYP inhibition assays : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interaction risks .

Data Analysis and Optimization

Q. How should researchers address low yields in the final coupling step?

- Methodology :

- Reagent optimization : Replace traditional coupling agents (e.g., EDC/HOBt) with PyBOP or HATU to enhance amide bond formation efficiency.

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) with additives like DMAP to stabilize intermediates .

Q. What computational tools are recommended for predicting off-target effects?

- Methodology :

- PharmaDB and ChEMBL : Mine databases for similar benzamide scaffolds and their off-target profiles.

- SwissTargetPrediction : Upload the SMILES string (CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3C(=O)N)N4CCCC4) to predict kinase or protease interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.